Isophthalic acid, ethyl phenyl ester
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Overview
Description
Isophthalic acid, ethyl phenyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from isophthalic acid and ethyl phenyl alcohol, resulting in a compound with the molecular formula C19H20O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isophthalic acid, ethyl phenyl ester can be synthesized through the esterification of isophthalic acid with ethyl phenyl alcohol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is both slow and reversible, so it is often conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of acid chlorides or acid anhydrides as intermediates. These compounds react with ethyl phenyl alcohol in the presence of a base to form the ester. This method is advantageous as it often results in higher yields and faster reaction times compared to direct esterification .
Chemical Reactions Analysis
Types of Reactions
Isophthalic acid, ethyl phenyl ester undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can yield primary alcohols.
Substitution: The ester can participate in nucleophilic acyl substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Isophthalic acid and ethyl phenyl alcohol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isophthalic acid, ethyl phenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of isophthalic acid, ethyl phenyl ester involves its interaction with various molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by protonation of the carbonyl oxygen . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma, used in flavorings.
Polyethylene terephthalate (PET): A polyester derived from terephthalic acid, widely used in the production of plastic bottles and fibers.
Uniqueness
Its structure allows for specific interactions in chemical reactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63663-15-0 |
---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1-O-ethyl 3-O-phenyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H14O4/c1-2-19-15(17)12-7-6-8-13(11-12)16(18)20-14-9-4-3-5-10-14/h3-11H,2H2,1H3 |
InChI Key |
RJLNSBHHLUAXMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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